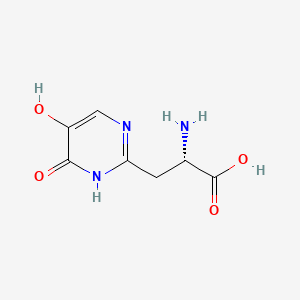
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and serine.
Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can yield an alcohol.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleic acids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or a receptor agonist/antagonist, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-(4-hydroxy-5-oxo-1H-pyrimidin-2-yl)propanoic acid
- (2S)-2-amino-3-(6-hydroxy-7-oxo-1H-pyrimidin-2-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is unique due to the specific position of the hydroxy and keto groups on the pyrimidine ring. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12)/t3-/m0/s1 |
Clave InChI |
CAGMMIQTDGZPDG-VKHMYHEASA-N |
SMILES isomérico |
C1=C(C(=O)NC(=N1)C[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)

![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)

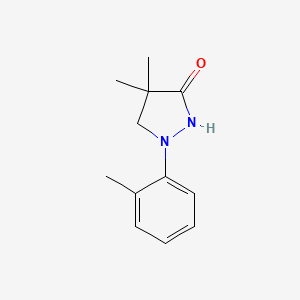
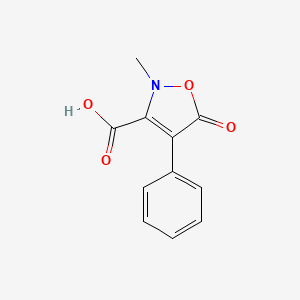
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
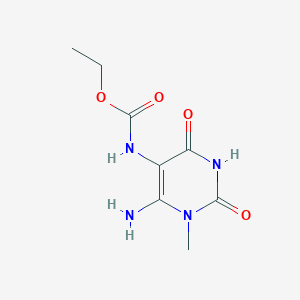
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
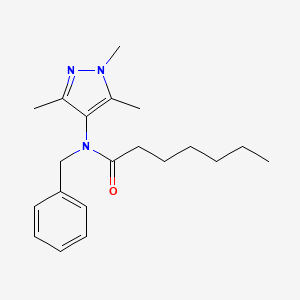

![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)

